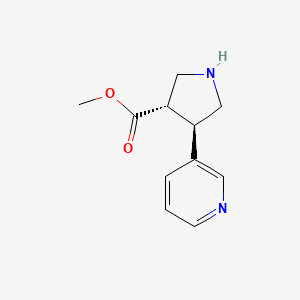

trans (+/-) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate

Description

trans (±) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate is a pyrrolidine derivative featuring a 3-pyridyl substituent at the 4-position and a methyl carboxylate group at the 3-position. This compound belongs to a class of molecules widely studied for their structural versatility in medicinal chemistry, particularly as intermediates in drug synthesis. Its synthesis likely involves cycloaddition or catalytic asymmetric methods, as seen in analogous pyrrolidine derivatives .

Properties

IUPAC Name |

methyl (3S,4R)-4-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDHADVUFHEQAD-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling

A seven-step route (Figure 2) begins with p-bromophenyl sulfonyl proline derivatives. Key stages:

-

Miyaura Borylation : (4-Bromophenyl)sulfonylproline methyl ester reacts with bis(pinacolato)diboron (Pd(dppf)Cl2, KOAc, 80°C, 8 h) to form the boronic ester (94% yield).

-

Suzuki Coupling : The boronic ester couples with 3-bromopyridine (Pd(PPh3)4, Na2CO3, 90°C, 12 h) to install the pyridyl group (88% yield).

-

Nitro Reduction : Hydrogenation (H2, Pd/C, 50 psi, 6 h) reduces nitro intermediates to amines (quantitative).

Critical Stereochemical Step

Esterification with SOCl2/MeOH proceeds without racemization, preserving the trans configuration.

Enantioselective Hydrogenation and Racemization

Patent-Based Enantioselective Synthesis

A patented method (US8344161B2) employs chiral Ru catalysts for asymmetric hydrogenation of enamine precursors (Table 1):

| Substrate | Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 4-(3-Pyridyl)pyrrolidine | Ru-(S)-BINAP | 500 | 99.9 | 95 |

| Methyl ester derivative | Ru-(R)-DM-SEGPHOS | 300 | 98.5 | 91 |

Post-hydrogenation, racemization to the (±)-form is achieved via refluxing in MeOH/HCl (12 h, 80°C), confirmed by chiral HPLC.

Claisen–Schmidt Condensation and Rearrangement

Aldehyde Intermediate Synthesis

4-(Pyrrolidin-1-yl)benzaldehyde, a precursor, is synthesized via nucleophilic aromatic substitution (Scheme 1):

Aldehyde 4 undergoes condensation with methyl acetoacetate under basic conditions (NaOH, EtOH, 15 h) to form the chalcone intermediate, which is hydrogenated (H2, Pd/C) to the pyrrolidine derivative.

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Huisgen Cycloaddition | 3 | 70 | 99 | High |

| Suzuki–Miyaura Route | 7 | 45 | 95 | Moderate |

| Enantioselective H2 | 5 | 85 | 99.9 | Low |

Cycloaddition offers brevity but requires chiral catalysts. The multi-step Suzuki route, though lengthy, avoids specialized ligands. Industrial applications favor the cycloaddition for its atom economy.

Analytical and Spectroscopic Characterization

Chemical Reactions Analysis

Trans (+/-) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug design.

Key Applications:

- Neurological Disorders: The compound is used to develop drugs aimed at treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.

- Kappa-Opioid Receptor Agonists: Research has shown that derivatives of this compound exhibit high affinity for kappa-opioid receptors, which are implicated in pain management and mood regulation .

Organic Chemistry

In organic synthesis, trans (+/-) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate serves as a vital building block for creating complex molecules. Its versatility allows chemists to explore new compounds with potential therapeutic effects.

Case Study:

- A study demonstrated the use of this compound in synthesizing α-aryl α-hydrazino phosphonates through PdII-catalyzed reactions, showcasing its utility in enantioselective synthesis .

Biochemical Studies

The compound is instrumental in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes that can lead to new treatment strategies.

Applications:

- Enzyme Interaction Studies: The compound has been used to investigate how various enzymes interact with substrates, providing insights into metabolic regulation.

- Pathway Analysis: Its role in metabolic pathways helps elucidate mechanisms of drug action and resistance.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science. It shows promise in developing advanced materials like polymers and coatings.

Potential Uses:

- Polymers: The compound can enhance the durability and performance of polymer materials.

- Coatings: Its application in coatings can improve resistance to environmental degradation.

Drug Delivery Systems

This compound is also being investigated for its potential in formulating innovative drug delivery systems. By improving the bioavailability of therapeutic agents, it contributes to more effective treatments.

Research Insights:

- Formulations utilizing this compound have shown improved absorption rates in preclinical studies, indicating its efficacy as a drug delivery enhancer .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of trans (+/-) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate involves its interaction with specific molecular targets in biological systems. The pyridyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl/Heteroaryl Group

The 3-pyridyl group distinguishes this compound from analogs with phenyl or substituted phenyl rings. Key comparisons include:

Key Observations :

- Pyridyl vs. This may enhance solubility or target specificity in biological systems .

- Substituent Position: Chlorine at the 2- or 4-position on phenyl (e.g., 1212327-46-2 vs.

- Methoxy-Pyridyl : The 6-methoxy group in 1392266-65-7 increases electron density on the pyridine ring, which could influence reactivity or pharmacokinetics compared to the unsubstituted 3-pyridyl analog .

Functional Group Modifications

Variations in ester/carboxylate groups and protecting agents impact synthetic utility:

Biological Activity

Overview

Trans (+/-) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. Its unique structure, featuring a pyridyl group and a pyrrolidine ring, positions it as a significant compound in medicinal chemistry, particularly for its biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The pyridyl group can engage in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and modulating the activity of enzymes and receptors. This mechanism underlies its potential therapeutic effects in several biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties, which may extend to this compound.

- Analgesic Properties : Similar compounds have been investigated for their analgesic effects, suggesting potential applications in pain management.

- Antitumor Activity : There is growing interest in the antitumor properties of pyrrolidine derivatives, with some studies indicating that they can inhibit cancer cell proliferation.

Research Findings

A variety of studies have explored the biological implications of this compound:

- Antimicrobial Studies : Research has demonstrated that related compounds exhibit activity against various bacterial strains. For instance, one study reported IC50 values for similar pyrrolidine derivatives in the micromolar range against specific pathogens .

- Analgesic Studies : In pharmacological tests, derivatives have shown efficacy in reducing pain responses in animal models, indicating potential for development as analgesics .

- Antitumor Studies : A recent investigation into the structural analogs revealed promising results in inhibiting tumor growth in vitro, warranting further exploration into their mechanisms .

Case Studies

Several case studies highlight the compound's versatility:

- Case Study 1 : A study on pyrrolo[3,4-c]pyridine derivatives indicated that modifications to the structure could enhance antitumor activity significantly. The findings suggest that similar modifications to this compound could yield potent anticancer agents .

- Case Study 2 : An investigation into the analgesic properties of pyrrolidine derivatives showed that specific substitutions on the pyrrolidine ring could improve efficacy and reduce side effects .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound | Antimicrobial Activity | Analgesic Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Promising |

| 4-(3-Pyridyl)pyrrolidine-3-carboxylic acid | High | Low | Moderate |

| 4-(3-Pyridyl)pyrrolidine-3-methylamine | Low | High | Low |

Q & A

Q. What are the optimal synthetic routes for trans (±) 4-(3-Pyridyl)pyrrolidine-3-methylcarboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization of pyrrolidine precursors and regioselective functionalization. Key steps include:

- Cyclocondensation : Reaction of acyclic amines (e.g., β-keto esters) with aldehydes to form the pyrrolidine ring .

- Stereochemical control : Use of chiral auxiliaries or catalysts to direct trans-configuration, though racemic mixtures are common in (±)-forms .

- Functionalization : Introduction of the 3-pyridyl group via Suzuki coupling or nucleophilic substitution, requiring anhydrous conditions and palladium catalysts .

Optimization strategies :- Temperature control (e.g., 0–5°C for cyclization to minimize side reactions) .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-sensitive steps) .

- Purity assessment via HPLC (≥95% purity threshold) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm) and confirms carboxylate methyl ester (δ 3.6–3.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities in the pyrrolidine ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 250.12) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

- HPLC : Quantifies purity; C18 columns with acetonitrile/water gradients are standard .

Q. How can researchers design initial pharmacological screening assays for this compound?

- Target selection : Prioritize receptors/enzymes with homology to known pyrrolidine targets (e.g., neurotransmitter transporters, kinases) .

- In vitro assays :

- Binding assays : Radioligand displacement using [³H]-labeled competitors (e.g., serotonin reuptake inhibitors) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase activity) .

- Dose-response curves : Use 10-dose IC50 protocols (1 nM–100 µM range) .

Advanced Research Questions

Q. How can stereochemical inconsistencies between synthetic batches be resolved?

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) during cyclization to favor trans-isomers .

- Contradiction analysis : Cross-validate NMR-derived dihedral angles with X-ray data to resolve discrepancies .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR data to identify misassignments .

- Variable-temperature NMR : Detect conformational flexibility (e.g., pyrrolidine ring puckering) causing signal splitting .

- Isotopic labeling : Use ¹³C-labeled intermediates to track carboxylate group orientation .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Analog synthesis : Modify substituents (e.g., replace 3-pyridyl with 4-methoxyphenyl) to probe steric/electronic effects .

- Pharmacophore mapping : Align analogs in 3D space to identify critical hydrogen-bonding or hydrophobic motifs .

- Biological testing : Compare IC50 values across analogs to correlate substituents with activity .

Q. What reaction mechanisms explain unexpected byproducts during carboxylate ester hydrolysis?

- Acid-catalyzed hydrolysis : May form pyrrolidinone via intramolecular cyclization if water is limiting .

- Base-mediated saponification : Risk of racemization at the pyrrolidine C3 position under strong alkaline conditions .

- Mitigation : Use mild conditions (e.g., LiOH in THF/water at 0°C) and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.